molecular formula C8H11NO3 B12868715 2-Methoxyethyl 1H-pyrrole-2-carboxylate

2-Methoxyethyl 1H-pyrrole-2-carboxylate

Cat. No.: B12868715
M. Wt: 169.18 g/mol
InChI Key: WOGRRHSTAKEVNZ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields .

Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles. This approach provides distinct reactivity compared to N-sulfonyl protection .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxyethyl 1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 1H-pyrrole-2-carboxylate is unique due to its methoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-methoxyethyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H11NO3/c1-11-5-6-12-8(10)7-3-2-4-9-7/h2-4,9H,5-6H2,1H3

InChI Key

WOGRRHSTAKEVNZ-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)C1=CC=CN1

Origin of Product

United States

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